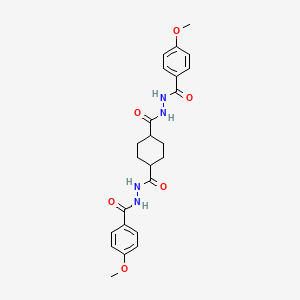![molecular formula C10H15BrN4O3 B4231834 4-[2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)ethyl]morpholine](/img/structure/B4231834.png)
4-[2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)ethyl]morpholine
Descripción general
Descripción
4-[2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)ethyl]morpholine is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and nitro groups, linked to a morpholine moiety via an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)ethyl]morpholine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone or β-ketoester.
Substitution Reactions:
Linking to Morpholine: The final step involves the alkylation of morpholine with the substituted pyrazole derivative using an appropriate alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Tin(II) chloride or iron powder in hydrochloric acid.
Major Products
Amino derivatives: From the reduction of the nitro group.
Substituted pyrazoles: From nucleophilic substitution of the bromine atom.
Aplicaciones Científicas De Investigación
4-[2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)ethyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It can serve as a probe to study various biological processes and pathways.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)ethyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The bromine and methyl groups may also contribute to the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-3-methyl-1H-pyrazole: A simpler pyrazole derivative with similar substitution patterns.
4-nitro-3-methyl-1H-pyrazole: Another pyrazole derivative with a nitro group.
Uniqueness
4-[2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)ethyl]morpholine is unique due to the combination of its substituents and the presence of the morpholine moiety, which can enhance its solubility and biological activity compared to simpler pyrazole derivatives .
Propiedades
IUPAC Name |
4-[2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN4O3/c1-8-9(11)10(15(16)17)12-14(8)3-2-13-4-6-18-7-5-13/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIOQBNICVXEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN2CCOCC2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-chloro-3-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B4231752.png)
![N-1,3-benzothiazol-2-yl-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4231754.png)
![N-(4-nitrophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B4231758.png)
![4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3,5-dimethylphenyl)sulfamoyl]benzamide](/img/structure/B4231764.png)
![N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4231780.png)
![3-[[2-(4-chlorophenyl)acetyl]amino]-N-(4-methoxy-2-nitrophenyl)benzamide](/img/structure/B4231785.png)
![N-(3-acetylphenyl)-2-{naphtho[2,1-b]furan-1-yl}acetamide](/img/structure/B4231786.png)
![2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B4231789.png)
![N-1,3-benzothiazol-2-yl-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4231799.png)
![1-[2,5-Dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B4231800.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4231808.png)
![1-amino-8'-ethyl-4',4',6'-trimethyl-2'-oxo-5',6'-dihydro-4'H,5H-spiro[pyrido[1,2-a]benzimidazole-3,1'-pyrrolo[3,2,1-ij]quinoline]-2,4-dicarbonitrile](/img/structure/B4231815.png)

![methyl 4-{[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B4231832.png)
